molecular formula C14H20N2O4 B14852257 Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate

Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate

Cat. No.: B14852257
M. Wt: 280.32 g/mol
InChI Key: FIMVHEIYVUCNCA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridinyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate typically involves multiple stepsThe reaction conditions often include the use of reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce a primary alcohol .

Scientific Research Applications

Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound can also act as a precursor to more active derivatives through metabolic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(6-formyl-5-hydroxypyridin-3-YL)propylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[3-(6-formyl-5-hydroxypyridin-3-yl)propyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-6-4-5-10-7-12(18)11(9-17)16-8-10/h7-9,18H,4-6H2,1-3H3,(H,15,19)

InChI Key

FIMVHEIYVUCNCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=C(N=C1)C=O)O

Origin of Product

United States

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